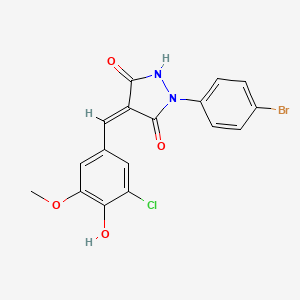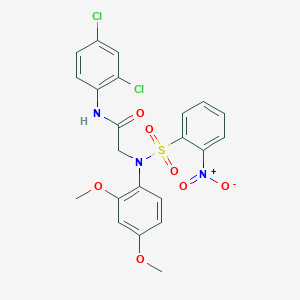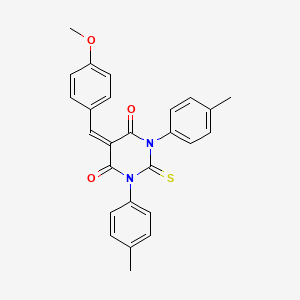![molecular formula C15H12BrNO5 B3737183 Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]-](/img/structure/B3737183.png)
Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]-
Vue d'ensemble
Description
Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with bromine, methoxy, and nitrophenylmethoxy groups
Méthodes De Préparation
The synthesis of Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3) . The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. The nitrophenylmethoxy group can be added through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Analyse Des Réactions Chimiques
Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its functional groups that can interact with biological molecules.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: This compound has a similar structure but lacks the methoxy and nitrophenylmethoxy groups.
2-Bromo-4-methoxybenzaldehyde: This compound has a methoxy group in a different position and lacks the nitrophenylmethoxy group.
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde: This compound has a pentyloxy group instead of the nitrophenylmethoxy group, leading to different physical and chemical properties.
Propriétés
IUPAC Name |
3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRATJYEOSPFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B3737110.png)
![4-bromo-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B3737120.png)
![3-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3737128.png)
![4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1-phenyl-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B3737133.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3737155.png)
![[4-[(4-Chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate](/img/structure/B3737168.png)

![methyl [(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3737176.png)
![N-benzyl-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3737177.png)
![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3737189.png)
![N-[[4-[(4-bromobenzoyl)amino]phenyl]carbamothioyl]-4-chlorobenzamide](/img/structure/B3737191.png)
![4-METHYL-3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B3737195.png)

